Cas no 2227705-03-3 ((2R)-5,5-dimethoxypentan-2-ol)

(2R)-5,5-Dimethoxypentan-2-ol is a chiral secondary alcohol featuring a dimethoxy-substituted pentane backbone. Its stereochemical purity, with the (R)-configuration at the C2 position, makes it valuable for asymmetric synthesis and chiral auxiliary applications. The dimethoxy group enhances solubility in polar organic solvents, facilitating its use in nucleophilic reactions or as a protected diol precursor. This compound is particularly useful in pharmaceutical and fine chemical synthesis, where enantioselectivity and functional group compatibility are critical. Its stability under mild conditions allows for versatile transformations, including oxidation, reduction, or further functionalization, making it a practical intermediate in complex molecular constructions.
(2R)-5,5-dimethoxypentan-2-ol structure
(2R)-5,5-dimethoxypentan-2-ol structure
Product name:(2R)-5,5-dimethoxypentan-2-ol
CAS No:2227705-03-3
MF:C7H16O3
MW:148.200142860413
CID:6188519
PubChem ID:165636145

(2R)-5,5-dimethoxypentan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-5,5-dimethoxypentan-2-ol
    • 2227705-03-3
    • EN300-1999685
    • Inchi: 1S/C7H16O3/c1-6(8)4-5-7(9-2)10-3/h6-8H,4-5H2,1-3H3/t6-/m1/s1
    • InChI Key: WHHRGEYFNVJUEA-ZCFIWIBFSA-N
    • SMILES: O(C)C(CC[C@@H](C)O)OC

Computed Properties

  • Exact Mass: 148.109944368g/mol
  • Monoisotopic Mass: 148.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 71.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.7Ų

(2R)-5,5-dimethoxypentan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1999685-0.1g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
0.1g
$1357.0 2023-09-16
Enamine
EN300-1999685-0.05g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
0.05g
$1296.0 2023-09-16
Enamine
EN300-1999685-0.25g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
0.25g
$1420.0 2023-09-16
Enamine
EN300-1999685-10g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
10g
$6635.0 2023-09-16
Enamine
EN300-1999685-1.0g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
1g
$1543.0 2023-06-03
Enamine
EN300-1999685-5.0g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
5g
$4475.0 2023-06-03
Enamine
EN300-1999685-1g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
1g
$1543.0 2023-09-16
Enamine
EN300-1999685-2.5g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
2.5g
$3025.0 2023-09-16
Enamine
EN300-1999685-0.5g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
0.5g
$1482.0 2023-09-16
Enamine
EN300-1999685-10.0g
(2R)-5,5-dimethoxypentan-2-ol
2227705-03-3
10g
$6635.0 2023-06-03

Additional information on (2R)-5,5-dimethoxypentan-2-ol

Introduction to (2R)-5,5-Dimethoxypentan-2-Ol (CAS No. 2227705-03-3)

(2R)-5,5-Dimethoxypentan-2-Ol, also known by its CAS number 2227705-03-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is a chiral secondary alcohol with a unique structure that has been explored for its potential applications in drug development and as a building block in organic synthesis. The compound's name reflects its structural features: it is a pentanol derivative with two methoxy groups attached to the fifth carbon atom and an alcohol group on the second carbon atom in the R configuration.

The synthesis of (2R)-5,5-Dimethoxypentan-2-Ol has been optimized through various methods, including enzymatic resolution and asymmetric catalysis. These advancements have made it more accessible for research purposes. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anti-inflammatory agents.

One of the most notable aspects of this compound is its stereochemistry. The R configuration at the second carbon atom plays a critical role in determining its biological activity. Researchers have utilized this property to investigate its enantioselective synthesis and its potential as a chiral auxiliary in asymmetric synthesis. This has led to significant contributions to the field of asymmetric catalysis, where (2R)-5,5-Dimethoxypentan-2-Ol serves as a valuable tool for constructing complex molecular architectures.

In terms of applications, (2R)-5,5-Dimethoxypentan-2-Ol has been explored for its ability to modulate cellular signaling pathways. Recent studies have demonstrated its potential as a lead compound in the development of therapies targeting neurodegenerative diseases such as Alzheimer's disease. Its methoxy groups confer hydrophilic properties, which enhance its bioavailability and make it an attractive candidate for drug delivery systems.

The structural versatility of (2R)-5,5-Dimethoxypentan-2-Ol has also made it a valuable substrate for click chemistry reactions. These reactions enable the rapid construction of complex molecules with high precision, further expanding its utility in medicinal chemistry. Additionally, its use as a precursor in the synthesis of natural product analogs has opened new avenues for exploring bioactive compounds with improved potency and selectivity.

From an environmental standpoint, researchers have investigated the biodegradability and toxicity profiles of (2R)-5,5-Dimethoxypentan-2-Ol. These studies are crucial for ensuring that its use in industrial and pharmaceutical applications does not pose risks to human health or ecosystems. Preliminary findings suggest that it exhibits low toxicity and is readily biodegradable under aerobic conditions.

In conclusion, (2R)-5,5-Dimethoxypentan-2-Ol (CAS No. 1186441996) is a multifaceted compound with promising applications across various domains of chemistry and pharmacology. Its unique structure, stereochemical properties, and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and organic synthesis.

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